Triricinolein (CAS 2540-54-7) is a highly polar, hydroxylated triglyceride structurally defined by a glycerol backbone esterified with three ricinoleic acid chains. As the primary active constituent of castor oil (comprising up to 90% of the crude extract), it is distinguished from standard triglycerides by the presence of a secondary hydroxyl group at the C-12 position of each fatty acid chain [1]. This trimeric hydroxyl functionality imparts exceptionally high polarity, high viscosity via intermolecular hydrogen bonding, and complete solubility in short-chain alcohols [2]. In industrial and chemical procurement, pure triricinolein is highly valued as an exact-stoichiometry natural polyol for polyurethane synthesis, a high-permittivity dielectric fluid, and a specialized rheology modifier, offering precise reproducibility that crude botanical extracts cannot provide [1].
Procurement substitution with crude castor oil or non-hydroxylated triglycerides (such as triolein) fundamentally compromises process reproducibility and material performance. While crude castor oil is inexpensive, its composition fluctuates naturally, containing 10-20% non-hydroxylated or partially hydroxylated triglycerides (e.g., diricinoleoylstearoylglycerol) that alter the average hydroxyl functionality per mole [1]. In precision polymer synthesis, this batch-to-batch variability leads to unpredictable cross-linking densities and mechanical defects in polyurethanes [2]. Conversely, substituting with standard unsaturated triglycerides like triolein removes the hydroxyl groups entirely, resulting in a dramatic loss of viscosity, a lower dielectric constant, and complete insolubility in polar solvents like ethanol, rendering them useless for alcohol-based formulations or high-permittivity insulating applications [1].
For advanced polymer synthesis, the exact hydroxyl value of the precursor dictates the final cross-link density. Pure triricinolein provides exactly 3.0 secondary hydroxyl groups per molecule, whereas crude castor oil provides a fractional and variable average of ~2.7 hydroxyl groups per mole due to the presence of non-hydroxylated impurities [1]. This exact functionality allows for the precise calculation of isocyanate (NCO) to hydroxyl (OH) ratios.
| Evidence Dimension | Hydroxyl functionality per molecule |
| Target Compound Data | Exactly 3.0 hydroxyl groups per mole (theoretical MW 933.4 g/mol) |
| Comparator Or Baseline | Crude Castor Oil (~2.7 average hydroxyl groups per mole, varying by batch) |
| Quantified Difference | Pure triricinolein eliminates the ~10-20% non-functional or mono-functional triglyceride impurities found in crude extracts. |
| Conditions | Calculation of precise NCO/OH ratios for polyurethane resin synthesis. |
Guarantees exact stoichiometric precision for isocyanate reactions, preventing unreacted monomers and ensuring reproducible cross-link density in high-performance coatings.
The presence of three strongly polar hydroxyl groups significantly enhances the electromagnetic response of triricinolein compared to standard triglycerides. Measurement in the C and X bands demonstrates that triricinolein achieves a dielectric constant of approximately 4.47, whereas the non-hydroxylated analog triolein (the primary component of olive oil) measures at only 3.35 [1] [2].
| Evidence Dimension | Dielectric Constant (Permittivity) |
| Target Compound Data | ~4.47 |
| Comparator Or Baseline | Triolein (~3.35) |
| Quantified Difference | Triricinolein exhibits a ~33% higher dielectric constant than the non-hydroxylated triolein baseline. |
| Conditions | Measured at standard room temperature and microwave/radio frequencies (C and X bands). |
The elevated permittivity makes triricinolein vastly superior as a base fluid for high-voltage capacitor dielectrics and insulating resins.
Triricinolein's unique structure induces strong intermolecular hydrogen bonding, leading to exceptional steric hindrance and fluid resistance. At 40°C, pure triricinolein exhibits a kinematic viscosity exceeding 260 cSt, while a standard C18 unsaturated triglyceride like triolein possesses a viscosity of only ~35 cSt under identical conditions [1].
| Evidence Dimension | Kinematic Viscosity at 40°C |
| Target Compound Data | >260 cSt |
| Comparator Or Baseline | Triolein (~35 cSt) |
| Quantified Difference | Triricinolein demonstrates a >7-fold increase in kinematic viscosity compared to standard unsaturated triglycerides. |
| Conditions | Standard capillary viscometry at 40°C. |
The massive viscosity increase makes it an ideal high-shear boundary lubricant and natural viscosity-increasing agent where standard oils would fail to maintain a fluid film.
Directly utilizing its exact 3.0 hydroxyl functionality, pure triricinolein is the optimal polyol precursor for synthesizing advanced polyurethanes, urea-silica hybrid coatings, and ceramers where precise cross-linking density is required and batch variability from crude oils is unacceptable [1].
Leveraging its high dielectric constant (~4.47), this compound is selected as a bio-based insulating fluid or a reactive additive in the formulation of high-voltage capacitor dielectrics and specialized electrical potting resins [2].
Due to the polarity imparted by its three hydroxyl groups, triricinolein is soluble in ethanol and other short-chain alcohols (unlike triolein or tristearin), making it the preferred emollient and rheology modifier for clear, alcohol-based topical gels and pharmaceutical tinctures [1].